

Application Notes and Protocols for CHO Cell Transfection

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Compound of Interest

Compound Name: SB234551

Cat. No.: B1680813

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A specific protocol for **SB234551** in CHO cell transfection could not be developed as "**SB234551**" does not correspond to a readily identifiable chemical compound in publicly available scientific literature. Therefore, these application notes provide a comprehensive and detailed protocol for the general transfection of Chinese Hamster Ovary (CHO) cells, a cornerstone technique for researchers, scientists, and drug development professionals in the biopharmaceutical industry.

Chinese Hamster Ovary (CHO) cells are the most widely used mammalian host for the industrial production of recombinant therapeutic proteins.[1][2] Efficient transfection of CHO cells is a critical step in both transient protein production for early-stage drug development and the generation of stable cell lines for large-scale manufacturing.[3] This document provides detailed protocols and optimization strategies for successful CHO cell transfection.

Data Presentation: Optimizing Transfection Parameters

The efficiency of CHO cell transfection is influenced by several key parameters. The following tables summarize quantitative data from various studies to guide optimization.

Table 1: Effect of DNA Concentration and Transfection Reagent Ratio



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: Influence of Cell Density on Transfection Efficiency



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Experimental Protocols

This section provides a detailed methodology for transient transfection of CHO cells using Polyethylenimine (PEI), a cost-effective and widely used transfection reagent.

Materials

- CHO cells (e.g., CHO-K1, CHO-S, CHO-DG44)
- Complete growth medium (e.g., RPMI with 10% FBS)

- Serum-free medium (e.g., Opti-MEM® I)
- Plasmid DNA (transfection-grade, 1 µg/µL stock)
- Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL stock, pH 7.0)
- 6-well tissue culture plates
- Microcentrifuge tubes
- CO2 incubator (37°C, 5% CO2)

Protocol for Transient Transfection in a 6-Well Plate

- Cell Seeding:
 - The day before transfection, seed CHO cells in a 6-well plate at a density of 0.5×10^6 cells per well in 2 mL of complete growth medium.
 - Ensure cells are evenly distributed and reach 70-80% confluency on the day of transfection.
- Preparation of DNA-PEI Complexes:
 - In a sterile microcentrifuge tube (Tube A), dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently by flicking the tube.
 - In a separate sterile microcentrifuge tube (Tube B), dilute PEI at a 1:3 DNA-to-PEI ratio (w/w). For 2 µg of DNA, add 6 µg (6 µL of a 1 mg/mL stock) of PEI to 100 µL of serum-free medium. Mix gently.
 - Add the diluted DNA from Tube A to the diluted PEI in Tube B. Pipette gently to mix.
 - Incubate the DNA-PEI mixture at room temperature for 15-20 minutes to allow for complex formation.
- Transfection:

- Gently add the 200 μ L of DNA-PEI complexes dropwise to the well containing the CHO cells.
- Gently rock the plate back and forth to ensure even distribution of the complexes.
- Incubate the cells at 37°C in a CO2 incubator.
- Post-Transfection Care:
 - After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with 2 mL of fresh, pre-warmed complete growth medium to reduce cytotoxicity, although this is not always necessary.
 - Continue to incubate the cells for 24-72 hours before assaying for gene expression.

Visualizations

Signaling Pathway for Transgene Expression



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

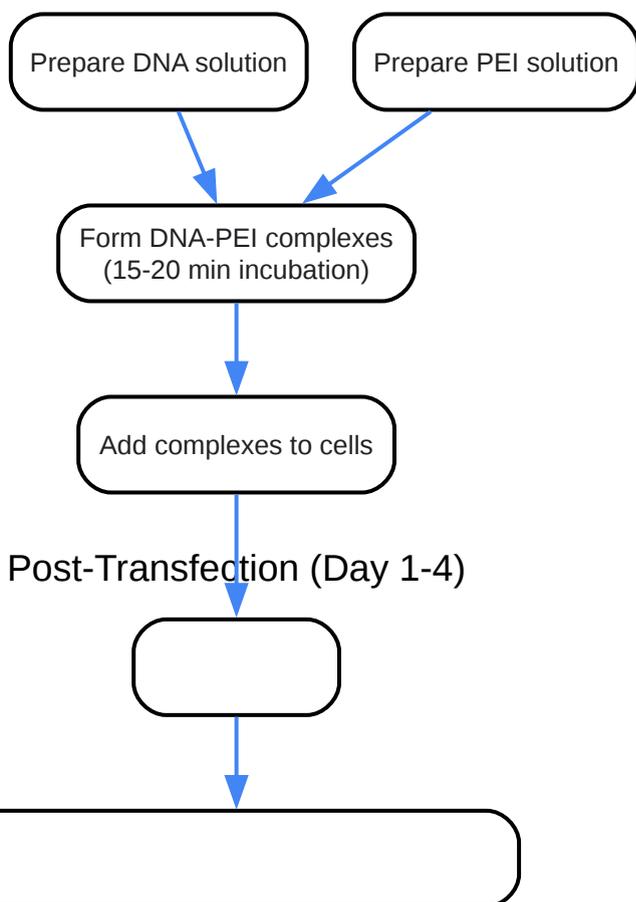
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Experimental Workflow for CHO Cell Transfection

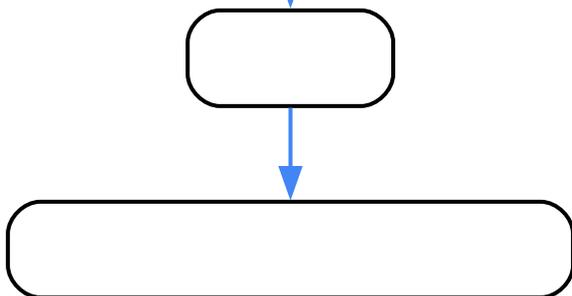
Preparation (Day 0)



Transfection (Day 1)



Post-Transfection (Day 1-4)



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References

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